

A Comprehensive Spectroscopic Guide to Methyl 2-(azetidin-3-yl)acetate Hydrochloride

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Compound of Interest

Compound Name: Methyl 2-(azetidin-3-yl)acetate hydrochloride

Cat. No.: B1377566

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This technical guide provides an in-depth analysis of the spectroscopic data for **Methyl 2-(azetidin-3-yl)acetate hydrochloride** (CAS No: 1229705-59-2).^{[1][2][3]} As a key building block in medicinal chemistry and drug development, the unambiguous structural confirmation and purity assessment of this compound are paramount. This document synthesizes available experimental data with theoretical spectroscopic principles to offer a comprehensive characterization framework for researchers and scientists. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind spectral features and providing robust, field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

Methyl 2-(azetidin-3-yl)acetate hydrochloride is a small, functionalized heterocycle. The strained four-membered azetidine ring, combined with the methyl ester moiety, presents a unique set of spectroscopic signatures. The hydrochloride salt form ensures the azetidine nitrogen is protonated, significantly influencing the chemical environment of adjacent protons and carbons.

Caption: Structure of **Methyl 2-(azetidin-3-yl)acetate hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

Experimental ¹H NMR data has been reported for this compound, providing a definitive fingerprint for its identification.[\[1\]](#)

Expert Interpretation: The spectrum, typically run in a deuterated solvent like Methanol-d₄ (CD₃OD) or D₂O, shows distinct regions. The protonated nitrogen (N⁺H₂) causes the adjacent methylene (CH₂) and methine (CH) protons on the azetidine ring to be significantly deshielded (shifted downfield). The electron-withdrawing effect of the ester carbonyl group similarly deshields the adjacent CH₂ group. The hydrochloride salt form often leads to broader N-H signals that may exchange with solvent protons, sometimes rendering them invisible.

Table 1: Experimental ¹H NMR Data Data acquired at 400 MHz in CD₃OD.[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale for Assignment
4.16	t, $J=9.9$ Hz	2H	Azetidine CH ₂ (H-2a, H-4a)	Protons are diastereotopic but appear as a triplet due to coupling with adjacent ring protons. Downfield shift due to proximity to the N ⁺ H ₂ group.
3.95-3.87	m	2H	Azetidine CH ₂ (H-2b, H-4b)	Complex multiplet representing the other set of diastereotopic protons on the azetidine ring, adjacent to the nitrogen.
3.73-3.65	m	3H	OCH ₃ (Methyl Ester)	Singlet from the methyl ester protons, often appearing sharp and integrating to 3H. Overlap with other signals can occur.
3.28-3.19	m	1H	Azetidine CH (H-3)	Methine proton on the azetidine ring, coupled to four other protons, resulting

				in a complex multiplet.
2.78-2.69	m	2H	Acetate CH ₂ (H-5)	Methylene protons adjacent to the carbonyl group and the azetidine ring, appearing as a multiplet.

Note: Assignments are based on the reported data and established chemical shift principles.[\[1\]](#)

[\[4\]](#) The labels H-2, H-3, H-4 refer to positions on the azetidine ring, and H-5 refers to the acetate methylene.

Carbon-¹³ (¹³C) NMR Spectroscopy

While specific experimental ¹³C NMR data for the hydrochloride salt is not readily available in public literature, we can reliably predict the chemical shifts based on analysis of structurally similar compounds and established spectroscopic rules.[\[5\]](#)

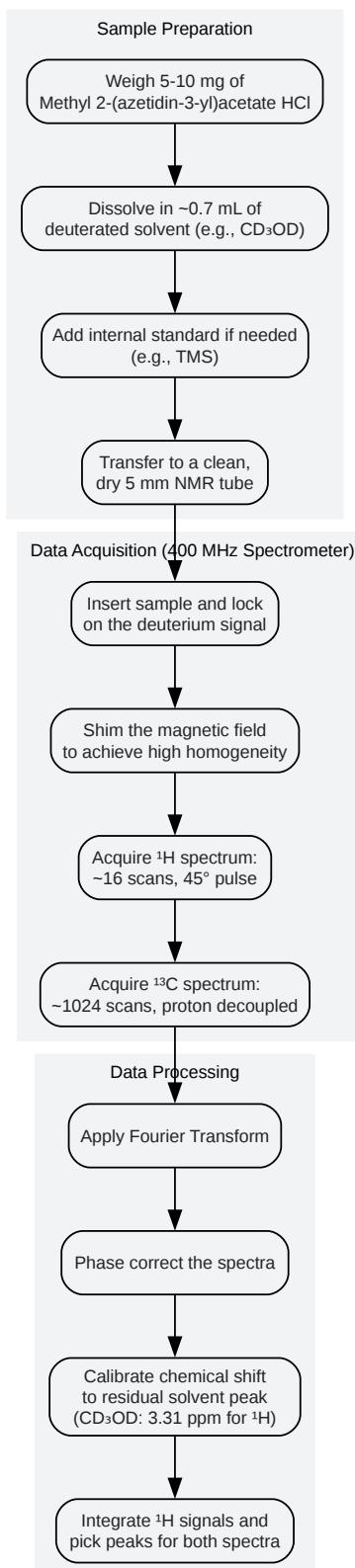
Expert Interpretation: The key signals to identify are the ester carbonyl carbon, which will be the most downfield signal (>170 ppm), the methoxy carbon (~52 ppm), and the carbons of the azetidine ring. The carbons attached to the protonated nitrogen will be shifted downfield compared to a neutral azetidine.

Table 2: Predicted ¹³C NMR Chemical Shifts

Predicted Shift (δ) ppm	Carbon Assignment	Rationale
~172	C=O (Ester Carbonyl)	Carbonyl carbons are highly deshielded and appear significantly downfield.
~55	Azetidine CH ₂ (C-2, C-4)	Carbons directly bonded to the electropositive N ⁺ H ₂ group are deshielded.
~52	OCH ₃ (Methyl Ester)	Typical range for a methyl ester carbon. ^[6]
~35	Acetate CH ₂ (C-5)	Aliphatic carbon alpha to a carbonyl group.
~30	Azetidine CH (C-3)	Aliphatic methine carbon at the point of substitution.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.



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Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule. Although a published spectrum for this specific compound is not available, its characteristic absorption bands can be confidently predicted.

Expert Interpretation: The spectrum will be dominated by absorbances from the ester and the ammonium salt. A strong, sharp peak for the C=O stretch of the ester is expected. The N⁺-H stretch from the secondary ammonium hydrochloride will appear as a broad band, often superimposed on the C-H stretching region.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Expected Appearance
~3000-2700	N ⁺ -H ₂	Stretch	Broad, strong
~2950	C-H	Stretch	Medium, sharp
~1735	C=O	Stretch	Strong, sharp
~1200	C-O	Stretch	Strong
~1150	C-N	Stretch	Medium

Rationale: The C=O stretch is a reliable indicator of the ester, typically found around 1730-1750 cm⁻¹.^{[7][8]} The broad N⁺-H₂ band is characteristic of ammonium salts.^[9]

Experimental Protocol for ATR-FTIR

- **System Validation:** Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. Ensure no significant atmospheric water or CO₂ peaks are present.
- **Sample Application:** Place a small amount (a few milligrams) of the solid **Methyl 2-(azetidin-3-yl)acetate hydrochloride** powder directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the ATR anvil to ensure good contact. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

- Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance spectrum. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

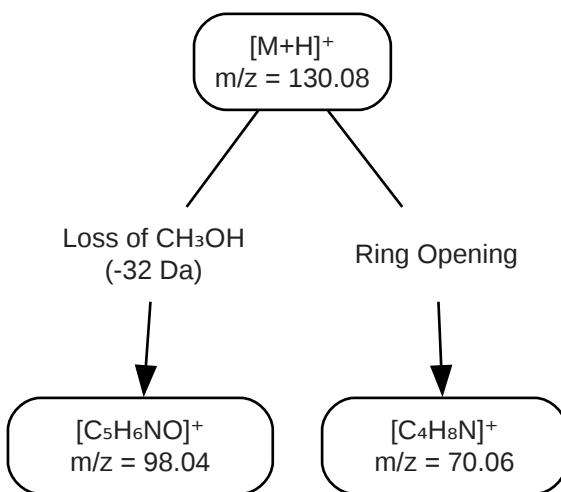
Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity. Electrospray Ionization (ESI) is the ideal technique for this polar, pre-charged molecule.

Expert Interpretation: In positive-ion ESI-MS, the analysis will detect the free base of the molecule protonated. The molecular formula of the free base is $C_6H_{11}NO_2$ with a monoisotopic mass of 129.0790 Da.^[10] Therefore, the primary ion observed will be the $[M+H]^+$ ion.

Expected Molecular Ion:

- $[M+H]^+$ Calculated: 130.0862 m/z
- $[M+Na]^+$ Calculated: 152.0682 m/z

Predicted Fragmentation Pathway: The primary fragmentation pathways for the $[M+H]^+$ ion would involve the loss of neutral molecules like methanol (CH_3OH) from the ester or the cleavage of the strained azetidine ring.



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Caption: A plausible ESI-MS fragmentation pathway for the parent ion.

Experimental Protocol for ESI-MS

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
- Tuning: Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) in positive ion mode to maximize the signal of the $[M+H]^+$ ion at m/z 130.1.
- Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-300. For fragmentation data, perform a product ion scan (MS/MS) by selecting the precursor ion at m/z 130.1 and applying collision energy to induce fragmentation.

Conclusion

The structural integrity of **Methyl 2-(azetidin-3-yl)acetate hydrochloride** can be unequivocally confirmed through a combination of spectroscopic techniques. 1H NMR provides a definitive fingerprint of the hydrogen environment, while ^{13}C NMR confirms the carbon backbone. IR spectroscopy validates the presence of key functional groups, particularly the ester and ammonium salt. Finally, high-resolution ESI-MS confirms the elemental composition and offers structural insights through fragmentation analysis. The protocols and interpretations provided herein constitute a robust framework for the quality control and characterization of this important chemical building block in any research or development setting.

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